validamycin A(1+)
Description
Contextual Background in Natural Product Chemistry
Validamycin A belongs to a class of compounds known as C7N-aminocyclitols. nih.gov These are characterized by a seven-carbon amino-substituted cyclohexane (B81311) ring. This structural motif is shared by other important natural products, including the α-glucosidase inhibitor acarbose (B1664774). google.comnih.gov The unique structure of validamycin A, particularly the valienamine (B15573) moiety, has made it a target of extensive research in the field of natural product chemistry. google.comnih.gov
The biosynthesis of validamycin A in Streptomyces hygroscopicus involves a complex series of enzymatic reactions. nih.govacs.org Research has identified a gene cluster responsible for its production, containing genes for structural proteins, regulators, and transport. nih.govnih.gov Key intermediates in the biosynthetic pathway have been identified through isotopic labeling studies and include 2-epi-5-epi-valiolone (B1265091), 5-epi-valiolone, valienone (B1250258), and validone. nih.govnih.gov The final step in the biosynthesis is the glycosylation of validoxylamine A to form validamycin A, a reaction catalyzed by the glycosyltransferase ValG. nih.gov
Historical Trajectory of Validamycin A Research Discovery and Development
Validamycin was first discovered in 1970 in the broth of Streptomyces hygroscopicus var. limoneus, isolated from a soil sample in Akashi City, Hyogo Prefecture, Japan. toku-e.comdokumen.pub This discovery was the result of a screening program for new antibiotics to control sheath blight in rice plants. dokumen.pub Five years later, it was also isolated from S. hygroscopicus var. jinggangensis from a soil sample in Jinggang Mountain, China. dokumen.pub Since its initial discovery, it has been widely used in Asia as a crop protectant. nih.govdokumen.pub
Early research focused on elucidating its chemical structure and understanding its mode of action. acs.orgscispace.com It was found to be a potent inhibitor of the enzyme trehalase, which is crucial for carbohydrate metabolism in many fungi. toku-e.comherts.ac.uk This inhibition leads to abnormal hyphal branching and repressed growth in susceptible fungi. nih.gov
Subsequent research has explored the genetic basis of validamycin A production, leading to the identification and characterization of the biosynthetic gene cluster. nih.govnih.govnih.gov This has opened up avenues for genetic engineering to enhance production yields and to create novel analogs of validamycin A. nih.govnih.govsjtu.edu.cn For instance, inactivation of the valN gene in the producing organism resulted in the production of new secondary metabolites, 1,1′-bis-valienamine and validienamycin. nih.gov Furthermore, the degradation product of validamycin A, valienamine, is a valuable precursor for the synthesis of the antidiabetic drug voglibose, adding to its commercial significance. google.comnih.gov
Chemical and Physical Properties of Validamycin A
| Property | Value | Source |
| Molecular Formula | C20H35NO13 | nih.gov |
| Molecular Weight | 497.5 g/mol | caymanchem.com |
| Appearance | White, amorphous powder | |
| Solubility | Soluble in water and dimethylformamide; slightly soluble in ethanol; insoluble in acetone, benzene, and ethyl acetate. | |
| Stability | Very stable in aqueous solution at a pH of 3-9 at room temperature. | |
| Hygroscopicity | Highly hygroscopic. |
Key Milestones in Validamycin A Research
| Year | Milestone | Source |
| 1970 | First discovered in the broth of Streptomyces hygroscopicus var. limoneus. | toku-e.comdokumen.pub |
| 1975 | Also discovered in the broth of S. hygroscopicus var. jinggangensis. | dokumen.pub |
| 1987 | Studies on the effect of validamycins (B6595820) on glycohydrolases of Rhizoctonia solani. | caymanchem.com |
| 2001 | Identification of intermediates in the biosynthesis of validamycin A. | nih.gov |
| 2006 | Identification of the gene cluster responsible for validamycin biosynthesis. | nih.gov |
| 2006 | Functional analysis of the validamycin biosynthetic gene cluster. | nih.govnih.gov |
| 2012 | Genetically engineered production of 1,1′-bis-valienamine and validienamycin. | nih.gov |
| 2020 | Development of a shunt pathway for valienamine synthesis in engineered Streptomyces hygroscopicus. | acs.orgsjtu.edu.cn |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H36NO13+ |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,5R)-2,3-dihydroxy-5-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]azanium |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/p+1/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 |
InChI Key |
JARYYMUOCXVXNK-CSLFJTBJSA-O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1[NH2+][C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1[NH2+]C2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO |
Synonyms |
jinggangmycin Validacin validamycin A |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Validamycin a
Origin and Production of Validamycin A
Microbial Producers: Streptomyces hygroscopicus Variants
Validamycin A is primarily synthesized by variants of the Gram-positive bacterium Streptomyces hygroscopicus. Notably, Streptomyces hygroscopicus var. limoneus was the first identified producer of this antibiotic. acs.orgnih.gov Subsequently, another significant producing strain, Streptomyces hygroscopicus subsp. jinggangensis 5008, was isolated and has been extensively studied to understand the biosynthesis of validamycin. asm.orgresearchgate.netqucosa.de This strain, originally isolated from the Jinggang Mountain area in China, is a key industrial producer of validamycin, which is widely used to control rice sheath blight. asm.orgkegg.jp
Genetic Architecture of Validamycin A Biosynthesis
Identification and Characterization of the Validamycin A Gene Cluster
The genes responsible for validamycin A biosynthesis are organized into a contiguous cluster within the Streptomyces hygroscopicus genome. The identification of this gene cluster was a significant breakthrough, enabling detailed molecular and genetic analysis of the biosynthetic pathway. asm.orgresearchgate.net In S. hygroscopicus subsp. jinggangensis 5008, a 45 kb DNA region was sequenced, revealing the genetic blueprint for validamycin A production. nih.govcore.ac.uk Deletion of a 30-kb segment from this cluster resulted in the complete loss of validamycin production, confirming the direct role of these genes in its synthesis. asm.orgresearchgate.net The gene cluster from S. hygroscopicus var. limoneus KCCM 11405 has also been identified and compared to that of the jinggangensis 5008 strain. dokumen.pub
This cluster contains a suite of genes encoding the enzymes required for the step-by-step assembly of the validamycin A molecule, as well as regulatory and transport-related proteins. nih.govcore.ac.uk The organization of these genes into a single cluster facilitates their coordinated expression and regulation.
Functional Annotation and Role of Key Biosynthetic Genes
Several key genes within the validamycin A cluster have been functionally characterized, shedding light on their specific roles in the biosynthetic pathway.
| Gene | Encoded Protein | Putative Function |
| valA | 2-epi-5-epi-valiolone (B1265091) synthase | Catalyzes the initial cyclization step. nih.govasm.org |
| valB | Nucleotidylyltransferase / D-Glucose α-1-phosphate uridylyltransferase | Involved in the activation of glucose. nih.govasm.orgjmb.or.kr |
| valC | Cyclitol kinase / Glucokinase | Phosphorylates cyclitol intermediates and glucose. nih.govasm.orgjmb.or.kr |
| valG | Glycosyltransferase | Catalyzes the final attachment of a glucose moiety to validoxylamine A. core.ac.ukdokumen.pub |
| ugp | (Not explicitly detailed in provided context) |
The gene valA is homologous to acbC from the acarbose (B1664774) biosynthetic gene cluster and encodes the enzyme 2-epi-5-epi-valiolone synthase, which is essential for the first committed step in the pathway. nih.govasm.org The genes valB and valC are organized in an operon with valA. asm.org ValB is believed to be a nucleotidylyltransferase, while ValC functions as a kinase, likely involved in the phosphorylation of intermediates. nih.govasm.orgjmb.or.kr The glycosyltransferase gene, valG, is responsible for the final step of the biosynthesis, attaching a glucose unit to the validoxylamine A core to form validamycin A. core.ac.ukdokumen.pub Inactivation of valG leads to the accumulation of the precursor validoxylamine A. core.ac.ukdokumen.pub
Enzymatic Steps and Precursor Transformations in Validamycin A Synthesis
Cyclization Reactions (e.g., 2-epi-5-epi-valiolone formation)
The biosynthesis of validamycin A is initiated by the cyclization of a seven-carbon sugar phosphate (B84403) precursor, D-sedoheptulose 7-phosphate, which is derived from the pentose (B10789219) phosphate pathway. nih.govnih.gov This crucial cyclization reaction is catalyzed by the enzyme 2-epi-5-epi-valiolone synthase, encoded by the valA gene. asm.orguniprot.org The product of this reaction is 2-epi-5-epi-valiolone, a key intermediate that serves as the foundational carbocyclic scaffold for the rest of the molecule. asm.orgnih.gov The function of ValA has been confirmed both by genetic inactivation, which abolishes validamycin production, and by in vitro biochemical assays using the heterologously expressed protein. asm.orgresearchgate.netasm.org This initial cyclization step is a shared feature with the biosynthesis of other aminocyclitol compounds, such as acarbose. asm.orgtandfonline.com
Involvement of Specific Enzymes (e.g., Validamycin Glycosyltransferase)
The key enzyme responsible for the conversion of validoxylamine A to validamycin A is a glycosyltransferase (GT) named ValG. nih.govacs.orgnih.gov In vivo and in vitro studies have confirmed that ValG catalyzes this final glucosylation step. nih.gov Inactivation of the valG gene in the producing organism, Streptomyces hygroscopicus, leads to the abolishment of validamycin A production and the accumulation of the precursor, validoxylamine A. nih.gov The production of validamycin A can be restored by reintroducing the functional valG gene. nih.gov
ValG belongs to the GT-A superfamily of glycosyltransferases, which is somewhat unusual for an enzyme involved in secondary metabolism. nih.govacs.org A notable feature of ValG is the presence of a DTG motif, which is a variation of the more common DXD motif found in many other glycosyltransferases. nih.govnih.gov This motif is involved in binding metal ions and the NDP-sugar substrate. nih.govnih.gov Site-directed mutagenesis of this DTG motif has been shown to alter the enzyme's preference for metal ions but does not appear to significantly affect its substrate specificity. nih.govnih.gov
While ValG is established as the primary glycosyltransferase for this final step, another enzyme, VldE, was previously suggested to catalyze this reaction. researchgate.net However, substantial evidence now points to ValG as the correct enzyme for the glucosylation of validoxylamine A. researchgate.net
Strategies for Metabolic Engineering and Enhanced Validamycin A Production
Several metabolic engineering strategies have been employed to increase the production of validamycin A in Streptomyces hygroscopicus. These approaches aim to overcome bottlenecks in the biosynthetic pathway and optimize the expression of key genes.
One successful strategy involves the amplification of the entire val gene cluster. nih.gov By integrating a DNA amplification system, researchers have created strains with multiple copies (typically three to five) of the val gene cluster. nih.gov This has resulted in a significant enhancement of validamycin A production, with a corresponding decrease in the accumulation of the intermediate, validoxylamine A. nih.gov This increased production is linked to higher transcription levels of the structural genes and increased activity of the ValG enzyme. nih.gov
Another approach focuses on the manipulation of regulatory genes. The global nitrogen metabolism regulator, GlnR, has been shown to play a dual role in regulating validamycin A biosynthesis. nih.gov It acts as both an inhibitor and an activator by binding to different sites in the promoter region of the val gene cluster. nih.gov Site-specific mutagenesis of the inhibitory binding site of GlnR has led to a 2.5-fold increase in validamycin A production. nih.gov Furthermore, overexpression of glnR in a mutant strain with a modified inhibitory binding site resulted in a 41% improvement in yield. nih.gov
The deletion of γ-butyrolactone receptor genes, such as arpA homologs, has also proven effective. researchgate.net Deleting these negative regulators can lead to increased transcription of the validamycin biosynthetic genes and a subsequent rise in production. researchgate.net A double deletion of two arpA homologs resulted in a 55% increase in validamycin A production. When applied to an industrial high-producing strain, this strategy enhanced production from 19 g/L to 24 g/L. researchgate.net
Furthermore, engineering the primary metabolism to increase the supply of precursors and cofactors is a viable strategy. jmb.or.kr The biosynthesis of validamycin A utilizes sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose phosphate pathway (PPP). jmb.or.kr Enhancing the metabolic flux through the PPP could therefore increase the availability of this key precursor. jmb.or.kr Additionally, since many steps in antibiotic biosynthesis require the reducing cofactor NADPH, engineering the PPP to increase its concentration can also lead to higher yields. jmb.or.kr
Finally, creating shunt pathways offers an alternative for producing valuable intermediates. An engineered shunt pathway in S. hygroscopicus 5008 has been developed for the direct synthesis of valienamine (B15573), a key component of validamycin A and a precursor for other drugs. sjtu.edu.cnacs.org This was achieved by introducing a suitable aminotransferase to convert the intermediate valienone (B1250258) directly to valienamine, thus simplifying the production process. sjtu.edu.cnacs.org
Table 1: Key Enzymes in Validamycin A Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| Validamycin Glycosyltransferase | valG | Catalyzes the final glycosylation of validoxylamine A to validamycin A. nih.govnih.govnih.gov |
| Cyclase | valA | Responsible for the cyclization of d-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone. asm.org |
| Kinase | valC | Potentially phosphorylates intermediates like valienone. core.ac.uk |
| GlnR | glnR | A global regulator that both positively and negatively affects validamycin A biosynthesis. nih.gov |
Molecular Mechanisms of Validamycin a Biological Action
Trehalase Inhibition as a Primary Mechanism
The cornerstone of validamycin A's antifungal activity is its ability to interfere with trehalase, the enzyme responsible for hydrolyzing the disaccharide trehalose (B1683222) into two glucose molecules. mdpi.comscbt.com This inhibition is a key factor in the compound's efficacy against various fungal pathogens. mdpi.com
Competitive Inhibition Kinetics and Binding Specificity
Validamycin A functions as a potent and specific competitive inhibitor of trehalase. mdpi.comnih.gov Its structure closely mimics that of trehalose, allowing it to bind to the active site of the enzyme. scbt.com This binding prevents the natural substrate, trehalose, from being hydrolyzed, thus blocking the release of glucose. scbt.com The inhibition is reversible and characterized by a slow-binding nature, where the potency of inhibition increases with pre-incubation time with the enzyme. nih.gov
Research has demonstrated the high affinity of validamycin A for trehalase. For instance, in studies with trehalase from Rhizoctonia solani, validamycin A exhibited a Ki value of 1.9 nM and an IC50 of 0.7 μM. caymanchem.comclinisciences.com Similarly, potent inhibition was observed against trehalase from Dictyostelium discoideum, with an IC50 value of 1 x 10-9 M. nih.gov This high specificity is crucial, as validamycin A shows little to no significant activity against other glycohydrolases such as cellulase, pectinases, α-amylase, and α- and β-glucosidases. scienceopen.commdpi.com Molecular docking studies have identified specific amino acid residues, such as Trp285, Arg447, Asp452, and Phe665 in the trehalase of Fusarium verticillioides, that are key to the binding interaction with validamycin A. acs.orgnih.gov
Interactive Table: Inhibition Constants of Validamycin A against Trehalase from Various Organisms
| Organism | Inhibition Constant (Ki) | IC50 | Reference |
| Rhizoctonia solani | 1.9 nM | 0.7 μM | caymanchem.comclinisciences.com |
| Dictyostelium discoideum | - | 1 x 10⁻⁹ M | nih.gov |
| Rhizoctonia solani | - | 72 μM | mdpi.com |
Differential Effects on Neutral and Acidic Trehalases in Fungi (e.g., FgNTH, FgATH, Atc1p)
Fungi often possess two main types of trehalases: a neutral trehalase (NTH) located in the cytoplasm and an acidic trehalase (ATH) found in the vacuole or linked to the cell wall. scienceopen.comnih.gov Validamycin A has been shown to target both neutral and acidic trehalases in fungi like Fusarium graminearum, the causative agent of Fusarium head blight. nih.govnih.gov
In F. graminearum, both the neutral trehalase (FgNTH) and the acidic trehalase (FgATH) are targets of validamycin A. nih.govnih.gov However, studies indicate that FgNTH is the primary target. Deletion of the gene encoding FgNTH resulted in a 2.12-fold reduction in sensitivity to validamycin A, whereas deletion of the FgATH gene led to a 1.79-fold decrease. nih.gov The responses of these two enzymes to validamycin A can also differ based on the available carbon source. nih.gov While FgNTH is primarily involved in vegetative growth, FgATH is more critical for sexual reproduction. nih.gov In Candida albicans, validamycin A is a potent competitive inhibitor of the cell-wall-linked acid trehalase (Atc1p). researchgate.net
Downstream Cellular and Metabolic Perturbations in Fungi
The inhibition of trehalase by validamycin A sets off a cascade of cellular and metabolic disturbances within the fungus, ultimately impairing its ability to grow, develop, and cause disease.
Disruption of Carbohydrate Metabolism and Energy Homeostasis
By blocking the breakdown of trehalose, validamycin A disrupts the primary pathway for glucose production in many fungi, leading to a significant impact on carbohydrate metabolism and energy homeostasis. mdpi.comresearchgate.netbiosynth.com Trehalose serves as a crucial storage carbohydrate, and its hydrolysis provides the glucose necessary for various cellular processes, including energy production. mdpi.comias.ac.in
Inhibition of Mycotoxin Biosynthesis (e.g., Deoxynivalenol (B1670258), Fumonisin B1)
A significant consequence of the metabolic disruption caused by validamycin A is the inhibition of mycotoxin production in several pathogenic fungi. Mycotoxins are virulence factors that contribute to the pathogenicity of the fungus and are harmful to plants and animals.
In Fusarium graminearum, validamycin A has been shown to inhibit the biosynthesis of deoxynivalenol (DON). researchgate.netnih.govnih.gov This inhibition is directly linked to the reduction in glucose and pyruvate (B1213749) levels, which are precursors for the DON biosynthetic pathway. researchgate.net By targeting the neutral trehalase FgNTH, validamycin A reduces the interaction between FgNTH and pyruvate kinase (FgPK), a key enzyme in glycolysis, further impeding the production of pyruvate necessary for DON synthesis. nih.govresearchgate.net
Similarly, in Fusarium verticillioides, validamycin A inhibits the production of fumonisin B1 (FB1). acs.orgnih.gov The proposed mechanism involves the hindrance of acetyl-CoA synthesis due to trehalase inhibition, which in turn suppresses the FUM gene cluster responsible for FB1 biosynthesis. acs.orgnih.gov
Interactive Table: Effect of Validamycin A on Mycotoxin Production
| Fungus | Mycotoxin | Effect | Mechanism | Reference |
| Fusarium graminearum | Deoxynivalenol (DON) | Inhibition | Decreased trehalase activity, leading to reduced glucose and pyruvate production. Reduced interaction between FgNTH and FgPK. | researchgate.netnih.govnih.govresearchgate.net |
| Fusarium verticillioides | Fumonisin B1 (FB1) | Inhibition | Hinders acetyl-CoA synthesis by targeting trehalase (FvNth), suppressing the FUM gene cluster. | acs.orgnih.gov |
Alterations in Fungal Cellular Morphology and Development (e.g., Hyphal Branching, Sporulation)
Validamycin A induces significant morphological changes in susceptible fungi, affecting their growth patterns and reproductive capabilities. researchgate.netmicrobiologyresearch.org One of the most prominent effects is the induction of abnormal and excessive hyphal branching. researchgate.netdhanuka.com This is observed in fungi such as Rhizoctonia cerealis and R. solani. microbiologyresearch.orgdhanuka.com The antibiotic causes a decrease in the rate of hyphal extension, which is compensated by an increase in the frequency of branching, leading to slower-expanding, denser colonies. microbiologyresearch.orgnih.gov
Impacts on Subcellular Structures (e.g., Mitochondrial Membranes)
Recent studies have demonstrated that validamycin A can induce damage to mitochondrial membranes in certain fungi. nih.govacs.org Ultrastructural observations of Fusarium verticillioides treated with validamycin A revealed discernible damage to these vital organelles. nih.govacs.org This disruption of mitochondrial integrity is a significant finding, as mitochondria are central to cellular energy production and apoptosis. The loss of mitochondrial membrane potential has been observed as a consequence of this damage. nih.gov This disruption in the mitochondrial membrane potential can lead to an accumulation of reactive oxygen species (ROS), further contributing to cellular stress and dysfunction. nih.gov The damage to mitochondrial membranes and subsequent reduction in ATPase activity suggest that validamycin A's antifungal activity is not solely reliant on the inhibition of trehalose metabolism but also involves the direct compromise of cellular energy machinery. nih.govacs.org
Modulation of Intracellular Signaling Pathways
Beyond its effects on subcellular organelles, validamycin A has been shown to modulate critical intracellular signaling pathways that govern cellular processes such as growth, differentiation, and stress responses.
Influence on MAPK Signaling Pathways
Transcriptome analysis of fungi exposed to validamycin A has revealed significant alterations in the expression of genes related to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.netnih.govresearchgate.net In the fungus Rhizoctonia cerealis, treatment with validamycin A led to the downregulation of genes involved in this pathway. researchgate.netnih.gov The MAPK pathway is a highly conserved signaling cascade that plays a crucial role in responding to external stimuli and regulating cellular processes. frontiersin.org Specifically, in Fusarium graminearum, validamycin A has been suggested to function as an external stressor, activating responses similar to those seen under high osmotic stress, which are often mediated by the HOG (High-Osmolarity Glycerol) MAPK pathway. apsnet.org This suggests that validamycin A's impact on fungal growth and pathogenicity may be, in part, due to its interference with the fungus's ability to appropriately respond to its environment via the MAPK signaling network. researchgate.netnih.gov In plants, validamycin A has been shown to trigger an immune response that involves the MAPK signaling pathway, indicating its ability to modulate this pathway across different organisms. apsnet.org
| Fungus | Pathway/Process Affected | Key Findings |
| Fusarium verticillioides | Mitochondrial Membranes | Damage to mitochondrial membranes observed. nih.govacs.org |
| Rhizoctonia cerealis | MAPK Signaling Pathway | Downregulation of genes related to the MAPK pathway. researchgate.netnih.govresearchgate.net |
| Rhizoctonia cerealis | Ribosome Synthesis and Assembly | Significant decrease in the expression of genes for ribosome biogenesis. researchgate.netnih.govresearchgate.net |
| Fusarium graminearum | MAPK Signaling Pathway | May function as an external stress, eliciting a HOG pathway-like response. apsnet.org |
Academic Investigations into Validamycin a for Plant Pathogen Control
Antifungal Efficacy Against Key Agricultural Pathogens
Validamycin A, an aminoglycoside antibiotic, has been the subject of numerous studies to determine its effectiveness against a range of fungal pathogens that cause significant damage to agricultural crops. Research has focused on its activity spectrum, particularly against Basidiomycetes and Ascomycetes, as well as other fungal genera.
Activity Spectrum Against Basidiomycetes (e.g., Rhizoctonia solani, Rhizoctonia cerealis)
Validamycin A has demonstrated significant efficacy against fungi belonging to the phylum Basidiomycotina. microbiologyresearch.org It is widely recognized for its ability to control rice sheath blight, a disease caused by the basidiomycete fungus Rhizoctonia solani. nih.govnih.gov The antibiotic is also effective against Rhizoctonia cerealis, the causal agent of sharp eyespot in cereals like wheat and barley. researchgate.netmdpi.com
The primary mechanism of action of validamycin A against these fungi is the inhibition of the enzyme trehalase. nih.govnih.gov Trehalase is crucial for the breakdown of trehalose (B1683222) into glucose, a key energy source for the fungus. nih.govexlibrisgroup.com By inhibiting this enzyme, validamycin A disrupts the fungus's energy metabolism, thereby hindering its growth and development. nih.govexlibrisgroup.com Studies have shown that validamycin A can decrease the colony radial growth rate and alter the hyphal morphology of R. cerealis by increasing hyphal branching. microbiologyresearch.org Interestingly, the inhibitory effect of validamycin A on R. solani can be reversed if the compound is removed, which may explain the lack of reported resistant strains in the field. researchgate.net
Research has also explored the impact of validamycin A on the inositol (B14025) content of R. cerealis. microbiologyresearch.org The antibiotic was found to decrease the inositol content in the phospholipid and phosphosphingolipid fractions of the fungus, which correlated with a decrease in colony radial growth rate and internode length. microbiologyresearch.org
**Table 1: Effect of Validamycin A on *Rhizoctonia cerealis***
Efficacy Against Ascomycetes (e.g., Fusarium graminearum, Fusarium culmorum)
The effectiveness of validamycin A against fungi in the phylum Ascomycotina is more varied compared to its impact on Basidiomycetes. microbiologyresearch.org While many Ascomycetes are reported to be insensitive to validamycin A, some studies have shown notable effects, particularly against species of Fusarium. microbiologyresearch.org
Research indicates that validamycin A can inhibit the mycelial growth of Fusarium graminearum, the primary cause of Fusarium head blight (FHB) in wheat and other cereals, although higher concentrations may be required compared to its effect on Rhizoctonia species. mdpi.comnih.gov One of the significant findings is the ability of validamycin A to inhibit the production of deoxynivalenol (B1670258) (DON), a mycotoxin produced by F. graminearum that poses a threat to food safety. exlibrisgroup.comresearchgate.net This inhibition is achieved by decreasing the activity of trehalase, which in turn reduces the availability of glucose and pyruvate (B1213749), precursors for DON biosynthesis. nih.govexlibrisgroup.com
Studies on Fusarium culmorum have shown that validamycin A can cause a decrease in the colony radial growth rate and an increase in hyphal branching, similar to its effects on R. cerealis. microbiologyresearch.orgapsnet.org Furthermore, the antibiotic has been observed to reduce the number and viability of conidia produced by F. culmorum. microbiologyresearch.orgapsnet.org
Table 2: Efficacy of Validamycin A against Fusarium species
Effects on Other Fungal Genera (e.g., Ustilaginoidea, Aspergillus)
Validamycin A has also been investigated for its effects on other fungal genera. It has shown inhibitory effects against Ustilaginoidea virens, the causal agent of rice false smut. scienceopen.comresearchgate.net
In the case of Aspergillus flavus, a common fungus that can produce mycotoxins, validamycin A has been found to significantly increase the levels of trehalose in its conidia and delay their germination. nih.govnih.gov This suggests an inhibitory effect on trehalase activity within this fungus as well. nih.gov Studies have demonstrated that validamycin A can inhibit the growth of A. flavus. nih.govfrontiersin.org
Induction of Plant Host Resistance by Validamycin A
Beyond its direct antifungal properties, validamycin A has been shown to induce plant host resistance, providing a dual mode of action for disease control. exlibrisgroup.comresearchgate.net This induced resistance is a result of the activation of the plant's own defense mechanisms.
Activation of Plant Defense Responses (e.g., Reactive Oxygen Species Bursts, Callose Deposition)
One of the key ways validamycin A enhances plant defense is by triggering the production of reactive oxygen species (ROS) and the deposition of callose. nih.gov ROS bursts are a rapid and early defense response in plants against pathogen attack. nih.gov Studies have shown that treatment with validamycin A can induce ROS bursts in plants like Arabidopsis thaliana, rice, and wheat. nih.gov
Callose deposition is another important defense mechanism where the polysaccharide callose is deposited at the site of infection to reinforce the cell wall and prevent pathogen penetration. nih.gov Research has demonstrated that validamycin A treatment leads to increased callose deposition in plants. nih.gov When plants treated with validamycin A are subsequently infected by pathogens, both ROS bursts and callose deposition are significantly enhanced. nih.gov
Involvement of Phytohormone Signaling Pathways (e.g., Salicylic (B10762653) Acid, Jasmonic Acid/Ethylene, Abscisic Acid, Auxin)
The induction of plant resistance by validamycin A is intricately linked to the modulation of various phytohormone signaling pathways. nih.gov These pathways play a crucial role in regulating plant defense responses.
Research has strongly indicated that validamycin A triggers plant defense responses that involve the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways. nih.gov The SA pathway is typically associated with resistance to biotrophic pathogens, while the JA/ET pathway is more involved in defense against necrotrophic pathogens and insects. nih.gov The ability of validamycin A to activate both these pathways suggests it can induce broad-spectrum disease resistance. nih.gov
Furthermore, transcriptome analysis has revealed that validamycin A can also regulate the expression of genes involved in the abscisic acid (ABA) and auxin signaling pathways, indicating a positive influence on these pathways as well. nih.gov The involvement of auxin signaling in validamycin A-induced responses has also been noted in other studies. This complex interplay of hormonal signaling pathways contributes to the systemic resistance induced by validamycin A in both dicots and monocots. nih.gov
Table 3: Chemical Compounds Mentioned
Expression of Pathogenesis-Related Genes (e.g., PR1, PR2, PR5) and Defense Enzymes
Validamycin A has been shown to induce host resistance responses in various plants by activating the expression of key defense-related genes and enzymes. researchgate.net In wheat, validamycin A treatment increases the expression of pathogenesis-related (PR) genes, specifically PR1, PR2, and PR5, which are crucial markers for systemic acquired resistance (SAR). researchgate.netnih.gov This induction of host resistance is a significant part of its efficacy in controlling diseases like Fusarium head blight caused by Fusarium graminearum. researchgate.net
Similarly, studies on tomato have demonstrated that a foliar spray of validamycin A leads to the accumulation of salicylic acid and elevated expression of SAR marker genes, including P4 (PR-1), Tag (PR-2), and NP24 (PR-5). apsnet.orgresearchgate.net This broad-spectrum defense induction suggests that validamycin A functions as a plant activator, preparing the plant to mount a more rapid and effective defense upon pathogen attack. apsnet.orgresearchgate.net
Beyond PR genes, validamycin A also stimulates the activity of various defense enzymes. Research indicates that its application can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). researchgate.net In studies involving its co-application with the biocontrol agent Bacillus velezensis, the combination was found to activate disease resistance in Camellia oleifera by significantly increasing the concentrations of enzymes like polyphenol oxidase (PPO), phenylalanine ammonia-lyase (PAL), β-1,3-glucanase, and chitinase. nih.govmdpi.com These enzymes play direct roles in plant defense, with chitinases and glucanases degrading fungal cell walls and others contributing to the reinforcement of physical barriers and the production of antimicrobial compounds. nih.govminia.edu.eg
Table 1: Defense-Related Genes and Enzymes Induced by Validamycin A This interactive table summarizes the plant defense components shown to be upregulated by Validamycin A treatment in research studies.
| Gene/Enzyme Family | Specific Gene/Enzyme | Plant Species | Associated Disease/Pathogen | Reference(s) |
|---|---|---|---|---|
| Pathogenesis-Related (PR) | PR1, PR2, PR5 | Wheat (Triticum aestivum) | Fusarium graminearum | researchgate.net, nih.gov, apsnet.org |
| Pathogenesis-Related (PR) | P4 (PR-1), Tag (PR-2), NP24 (PR-5) | Tomato (Solanum lycopersicum) | Fusarium oxysporum | apsnet.org, researchgate.net |
| Defense Enzymes | Polyphenol Oxidase (PPO) | Camellia oleifera | Colletotrichum siamense (Anthracnose) | nih.gov, mdpi.com |
| Defense Enzymes | Phenylalanine Ammonia-Lyase (PAL) | Camellia oleifera | Colletotrichum siamense (Anthracnose) | nih.gov |
| Defense Enzymes | β-1,3-Glucanase | Camellia oleifera | Colletotrichum siamense (Anthracnose) | nih.gov |
| Defense Enzymes | Chitinase (CHI) | Camellia oleifera | Colletotrichum siamense (Anthracnose) | nih.gov |
| Antioxidant Enzymes | Superoxide Dismutase (SOD) | General | Plant Defense Response | researchgate.net |
| Antioxidant Enzymes | Peroxidase (POD) | General | Plant Defense Response | researchgate.net |
Synergistic Approaches in Plant Disease Management
Enhancement of Antifungal Efficacy with Biocontrol Agents (e.g., Bacillus velezensis)
Combining validamycin A with biological control agents (BCAs) presents a promising strategy for integrated pest management. A notable example is its synergistic interaction with Bacillus velezensis. Research on the control of anthracnose in Camellia oleifera, caused by Colletotrichum siamense, found that a combined application of validamycin A and Bacillus velezensis TCS001 was significantly more effective than either agent used alone. nih.govmdpi.com
The study reported that the combination treatment increased the antifungal efficacy by 65.62% compared to validamycin A alone and by 18.83% compared to B. velezensis TCS001 alone. nih.govmdpi.com This synergistic effect was observed to cause deformities in the pathogen and a loss of its pathogenicity. nih.gov The combined application provides direct evidence for the feasibility of co-applying low-toxicity chemical pesticides with microbial pesticides to achieve enhanced disease control. nih.govmdpi.com The interaction not only targets the pathogen directly but also activates the plant's intrinsic immune system. nih.govnih.gov
Table 2: Synergistic Efficacy of Validamycin A and Bacillus velezensis TCS001 against Anthracnose This interactive table illustrates the enhanced control effect of the combined application compared to individual treatments.
| Treatment | Pathogen | Host Plant | Observed Efficacy | Reference(s) |
|---|---|---|---|---|
| Validamycin A (VMA) alone | Colletotrichum siamense | Camellia oleifera | Baseline Efficacy | nih.gov, mdpi.com |
| Bacillus velezensis TCS001 alone | Colletotrichum siamense | Camellia oleifera | Baseline Efficacy | nih.gov, mdpi.com |
Combined Application with Other Fungicides (e.g., DMI Fungicides)
Validamycin A demonstrates significant synergistic effects when used in combination with other classes of chemical fungicides, particularly Demethylation Inhibitors (DMIs). nih.gov DMIs, also known as azole or sterol biosynthesis inhibitor fungicides, are widely used in agriculture. Research has shown that the efficacy of validamycin A in controlling Fusarium head blight (FHB) and reducing deoxynivalenol (DON) contamination in wheat was improved when combined with DMI fungicides like metconazole (B41703) and tebuconazole. researchgate.netnih.govnih.gov
The molecular mechanism behind this synergy involves the primary target of validamycin A in the fungus Fusarium graminearum, an enzyme called neutral trehalase (FgNTH). nih.gov The inhibition of FgNTH by validamycin A leads to a downstream effect that increases the sensitivity of the fungus to DMI fungicides. nih.gov Specifically, the disruption of the trehalase pathway negatively impacts the expression of the FgCYP51 genes, which are the targets for DMI fungicides. nih.govresearchgate.net This makes the DMI fungicide more effective at a lower concentration, providing a powerful tool for managing FHB and potentially reducing the risk of fungicide resistance. nih.govnih.gov
Table 3: Synergism of Validamycin A with DMI Fungicides This interactive table details the combined application of Validamycin A with specific DMI fungicides.
| Combined Fungicide | Fungicide Class | Target Disease/Pathogen | Observed Synergistic Effect | Reference(s) |
|---|---|---|---|---|
| Metconazole | DMI (Triazole) | Fusarium Head Blight (Fusarium graminearum) | Increased control of FHB and reduced DON contamination in grain. | researchgate.net, nih.gov |
| Tebuconazole | DMI (Triazole) | Fusarium Head Blight (Fusarium graminearum) | Increased sensitivity of the pathogen to the DMI fungicide. | nih.gov, nih.gov |
| Pencycuron | Phenylurea | Rice Sheath Blight (Rhizoctonia solani) | Enhanced antifungal activity against sclerotial viability. | mendeley.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Validamycin A(1+) |
| Deoxynivalenol (DON) |
| Glucose |
| Pyruvate |
| Metconazole |
| Tebuconazole |
| Salicylic acid |
| Pencycuron |
| Flutolanil |
| Chitin |
| β-1,3-glucan |
Environmental Fate and Biotransformation of Validamycin a
Microbial Degradation in Soil Environments
Validamycin A is readily broken down by a variety of soil microbes. orst.edu This rapid degradation is a key factor in its environmental profile, preventing long-term accumulation in agricultural soils. The half-life of validamycin A in soil is reported to be less than 5 hours, indicating a swift breakdown process. orst.eduagropages.com
Identification of Degrading Microorganisms
Several bacterial species have been identified as key players in the degradation of validamycin A. These include Flavobacterium saccharophilum, Pseudomonas denitrificans, and Stenotrophomonas maltophilia. nih.govdokumen.pubnih.govsjtu.edu.cnscispace.comnih.gov These microorganisms are capable of utilizing validamycin A as a source of nutrients, breaking it down into simpler molecules. scispace.comtandfonline.com
Stenotrophomonas maltophilia strain ZJB-041, isolated from a wheat field, has demonstrated the ability to degrade validamycin A and produce valienamine (B15573). nih.gov In laboratory settings, this strain degraded 96.0% of an initial validamycin A concentration of 34.49 mmol/l within seven days of fermentation at 30°C. nih.gov Resting cells of the same strain degraded 90.2% of 17.16 mmol/l of validamycin A within 72 hours. nih.gov
Pseudomonas denitrificans and Flavobacterium saccharophilum are also known to degrade validamycin A through hydrolysis. dokumen.pubsjtu.edu.cntandfonline.com The degradation process by these bacteria involves the initial cleavage of the glycosidic bond. dokumen.pubtandfonline.com
Elucidation of Enzymatic Cleavage Mechanisms
The microbial degradation of validamycin A is an enzymatic process that primarily involves the hydrolysis of the C-N linkage. nih.gov In Flavobacterium saccharophilum, this process is initiated by the cleavage of the glycosidic bond to yield D-glucose and validoxylamine A. tandfonline.com This is followed by the action of two key enzymes: a dehydrogenase and a C-N lyase. nih.gov
The dehydrogenase acts on the validoxylamine A, and the subsequent C-N lyase, specifically 3-ketovalidoxylamine C-N-lyase, cleaves the C-N bond. nih.govexpasy.orggenome.jp This enzymatic action results in the breakdown of the validamycin A molecule into smaller, more readily metabolized components. nih.gov The degradation pathway in Pseudomonas denitrificans also begins with the hydrolysis of validamycin A to D-glucose and validoxylamine A, which is then further broken down. dokumen.pubtandfonline.com
Influence of Environmental Factors on Validamycin A Degradation
The rate and extent of validamycin A degradation in the soil are significantly influenced by environmental conditions such as temperature, pH, and the amount of organic matter present. researchgate.netnih.gov
Impact of Temperature on Degradation Rates
Temperature plays a crucial role in the microbial degradation of validamycin A. Studies have shown that degradation is more rapid at higher temperatures. researchgate.netnih.gov For instance, the degradation of validamycin A was found to be faster at 23°C and 30°C compared to 18°C, which is attributed to increased microbial activity at warmer temperatures. nih.gov Another study observed greater degradation at 23.0°C and 31.2°C than at a lower temperature of 1.8°C. researchgate.net The half-lives of validamycin A decrease as the temperature increases. researchgate.net
Effect of Temperature on Validamycin A Degradation
| Temperature (°C) | Degradation Rate Observation | Reference |
|---|---|---|
| 1.8 | Slower degradation | researchgate.net |
| 18 | Slower degradation compared to higher temperatures | nih.gov |
| 23.0 | Faster degradation | researchgate.netnih.gov |
| 30 | Faster degradation | nih.gov |
| 31.2 | Faster degradation | researchgate.net |
Effects of Soil pH and Organic Matter Content
Soil pH also affects the degradation of validamycin A. The degradation half-life of validamycin A tends to decrease as the soil pH increases. researchgate.net In one study, the removal of validamycin A was significantly greater at pH 7.4 (92.9%) and pH 9 (97.4%) compared to lower pH values. nih.gov Another study found that in field soil, validamycin A removal was significantly higher at pH 6.8 (96%) and pH 7.4 (95%) than at pH 5.5 (78%). researchgate.net However, in rice paddy soil, the removal rates were similar across the tested pH range of 5.5 to 7.4. researchgate.net While the effect of pH on degradation can be statistically significant in some soil types, it may not be in others. researchgate.net
The organic matter content of the soil also influences the degradation process. The differing degradation characteristics of validamycin A in various soils can be partly explained by the soil's organic matter content, which affects the sorption affinity of the antibiotic. researchgate.net
Effect of Soil pH on Validamycin A Degradation in Field Soil
| pH | Removal Efficiency (%) | Reference |
|---|---|---|
| 5.5 | 78 | researchgate.net |
| 6.8 | 96 | researchgate.net |
| 7.4 | 95 | researchgate.net |
| 9.0 | 97.4 | nih.gov |
Characterization of Validamycin A Degradation Products
The microbial degradation of validamycin A results in several intermediate and final products. The initial step in the degradation by both Pseudomonas denitrificans and Flavobacterium saccharophilum is the hydrolysis to D-glucose and validoxylamine A. dokumen.pubtandfonline.com
Further decomposition of validoxylamine A by Pseudomonas denitrificans yields valienamine and validamine (B1683471) as isolatable intermediate products. dokumen.pubscispace.comacs.org In the degradation pathway by Flavobacterium saccharophilum, after the formation of validoxylamine A, it is oxidized at the C-3 position to form keto-enol compounds, in addition to validamine and valienamine. tandfonline.com These are then further deaminated to other keto-enol compounds. tandfonline.com
One of the identified cleavage products from the enzymatic action of Flavobacterium saccharophilum is 5D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxy-2-cyclohexen-1-one. nih.gov Valienamine itself is a significant degradation product as it can be used as a precursor for the synthesis of diabetes treatment drugs.
Validoxylamine A as a Key Degradation Intermediate
The microbial degradation of Validamycin A is a stepwise process, with Validoxylamine A emerging as a central intermediate. scispace.com Various microorganisms, including species of Pseudomonas and Flavobacterium, are capable of hydrolyzing Validamycin A. scispace.comtandfonline.com The initial and pivotal step in this degradation pathway is the enzymatic cleavage of the glycosidic bond in Validamycin A.
This hydrolysis reaction yields D-glucose and Validoxylamine A. scispace.comtandfonline.com The breakdown of Validamycin A is not always terminal; in some microorganisms, the process effectively stops at the formation of Validoxylamine A, which can then accumulate. scispace.com However, other microbial strains can further metabolize Validoxylamine A. scispace.com
The subsequent degradation of Validoxylamine A involves the cleavage of the C-N linkage, a reaction that has been notably studied in Flavobacterium saccharophilum. nih.gov This process is not a single enzymatic step but involves at least two enzymes: a dehydrogenase and a C-N lyase. nih.gov The action of these enzymes leads to the formation of validamine and valienamine, which are then further broken down. scispace.comtandfonline.com The complete degradation pathway ultimately results in the formation of lower molecular weight compounds. tandfonline.com
Table 1: Key Microbial Species in Validamycin A Degradation
| Microbial Species | Role in Degradation | Key Intermediates |
|---|---|---|
| Pseudomonas denitrificans | Hydrolyzes Validamycin A | Validoxylamine A, Validamine, Valienamine |
| Flavobacterium saccharophilum | Utilizes Validamycin A as a carbon source, cleaving the C-N linkage in Validoxylamine A | Validoxylamine A, Validamine, Valienamine |
Valienamine as a Precursor for Related Compounds in Research
Valienamine, a C7N aminocyclitol that is an intermediate in the degradation of Validamycin A, is a compound of significant interest in pharmaceutical research due to its potent α-glucosidase inhibitory activity. tandfonline.comsjtu.edu.cn This biological activity makes it a valuable precursor for the synthesis of various therapeutic agents, most notably antidiabetic drugs. sjtu.edu.cngoogle.comtandfonline.com
One of the most prominent applications of valienamine is as a starting material for the chemical synthesis of voglibose, a potent α-glucosidase inhibitor used in the management of type 2 diabetes. google.comtandfonline.com Additionally, valienamine serves as a key structural moiety in the antidiabetic drug acarbose (B1664774). sjtu.edu.cntandfonline.com Its unique structure, with multiple chiral centers, makes its chemical synthesis challenging, rendering its production via microbial transformation of Validamycin A an attractive alternative. engineering.org.cn
Research has also focused on engineering metabolic pathways in microorganisms to enhance the production of valienamine directly from glucose, bypassing the need for Validamycin A degradation. sjtu.edu.cnacs.org These efforts involve the construction of novel biosynthetic pathways in host organisms like Streptomyces hygroscopicus and Escherichia coli. sjtu.edu.cnacs.org By introducing and optimizing specific enzymes, such as aminotransferases, researchers have successfully created shunt pathways that channel intermediates from the Validamycin A biosynthetic pathway towards the direct synthesis of valienamine. sjtu.edu.cnacs.org These advancements in metabolic engineering and biocatalysis highlight the importance of valienamine as a versatile building block for the development of new pharmaceuticals. engineering.org.cn
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| Validamycin A |
| Validoxylamine A |
| Valienamine |
| D-glucose |
| Validamine |
| Voglibose |
| Acarbose |
| N-p-nitrophenylvalidamine |
| N-p-nitrophenyl-3-ketovalidamine |
| p-nitroaniline |
| 5D-(5/6)-5-C-(hydroxy-methyl)-2,6-dihydroxy-2-cyclohexen-1-one |
| N-p-nitrophenylvalienamine |
Q & A
Basic: What validated analytical methods are used to quantify validamycin A(1+) in complex biological matrices?
Answer:
Validamycin A(1+) quantification typically employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . HPLC methods are optimized for separation using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water mixtures, achieving retention times specific to validamycin A(1+) . MS detection, particularly electrospray ionization (ESI) , enhances sensitivity and specificity, enabling detection at nanogram levels in microbial lysates or soil samples. For validation, parameters such as linearity (R² > 0.99) , accuracy (recovery 95–105%) , and precision (RSD < 2%) must be established per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
